(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene
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Overview
Description
Neryl ethyl ether is a monoterpenoid.
Scientific Research Applications
Catalytic Oxidation and Hydroformylation
- Catalytic oxidation of 3,7-dimethylocta-1,6-diene using RhCl3–FeCl3 in oxygen produces methyl ketones. This process includes an alkene isomerization reaction (Mcquillin & Parker, 1975).
- Hydroformylation of this compound yields good results with some accompanying alkene isomerization (Mcquillin & Parker, 1975).
Synthesis in Polymer Chemistry
- 3,7-DMO has been used as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM). Its reactivity has been compared with other linear dienes, showing a drastic influence on productivity and activity (Dolatkhani, Cramail, & Deffieux, 1995).
Radical Additions
- Radical additions to 3,7-dimethylocta-1,6-diene have been studied, showing distinct reactions with organic radicals generated by manganese(III) acetate oxidation. These reactions lead to various cyclopentane derivatives (Mcquillin & Wood, 1976).
Structural Analysis in Copolymers
- The compound's incorporation and thermal characteristics in polymers, such as ethylene copolymerization, have been examined. Studies found a significant impact on copolymer crystallinity and mechanical properties based on its molar fraction in the copolymers (Cerrada et al., 2004).
Transition Metal Complexes and Catalysis
- Transition metal complexes have been explored for the homopolymerization and copolymerization of olefins and non-conjugated dienes like 3,7-dimethylocta-1,6-diene. These studies have shed light on the effects of various catalytic systems on polymerization activity and diene incorporation rates (Santos et al., 2001).
properties
CAS RN |
22882-89-9 |
---|---|
Product Name |
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene |
Molecular Formula |
C12H22O |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C12H22O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9- |
InChI Key |
LOUIMJFJROISMD-UHFFFAOYSA-N |
SMILES |
CCOCC=C(C)CCC=C(C)C |
Canonical SMILES |
CCOCC=C(C)CCC=C(C)C |
Other CAS RN |
22882-89-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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